Dual Orthogonal Reactivity: Allyl and Acetal Handles
1-Allyl-3-(2,2-diethoxyethyl)urea is the only compound among its closest commercial analogs that simultaneously presents two orthogonal reactive handles: (i) a terminal allyl group capable of radical thiol-ene addition, olefin cross-metathesis, and Pd-catalyzed allylic substitution, and (ii) a 2,2-diethoxyethyl acetal moiety that serves as a latent aldehyde for acid-catalyzed cyclization to imidazolidin-2-ones [1][2]. Allylurea (CAS 557-11-9) possesses only the allyl group; 1-(2,2-diethoxyethyl)-3-ethylurea (CAS 1049730-49-5) and 1-(2,2-diethoxyethyl)-3-methylurea (CAS 61224-27-9) possess only the acetal group [3]. This functional group exclusivity is a qualitative differentiation that directly expands synthetic scaffold diversity accessible from a single intermediate, quantified by the number of distinct reaction pathways available (≥2 orthogonal pathways vs. 1 for each comparator).
| Evidence Dimension | Number of orthogonal reactive functional groups per molecule |
|---|---|
| Target Compound Data | 2 orthogonal reactive handles: terminal alkene (allyl) + acetal (2,2-diethoxyethyl) |
| Comparator Or Baseline | Allylurea: 1 handle (allyl only); 1-(2,2-Diethoxyethyl)-3-ethylurea: 1 handle (acetal only); 1,3-Diallylurea: 2 handles but both identical (allyl) |
| Quantified Difference | Target compound offers 2 chemically distinct reactive sites vs. 1 for each monofunctional comparator; dual allyl in 1,3-diallylurea does not provide orthogonal reactivity |
| Conditions | Structural analysis via SMILES and functional group enumeration from PubChem records |
Why This Matters
For procurement in medicinal chemistry or diversity-oriented synthesis, a building block with two orthogonal reactive handles provides access to a wider range of downstream scaffolds from a single purchased intermediate, reducing the number of reagents and steps required.
- [1] PubChem. Compound Summary for CID 14473350: 1-Allyl-3-(2,2-diethoxyethyl)urea. National Center for Biotechnology Information (2025). Available at: https://pubchem.ncbi.nlm.nih.gov/compound/14473350. View Source
- [2] Gazizov, A. S.; Smolobochkin, A. V.; Burilov, A. R.; Pudovik, M. A. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Molecules 2021, 26 (15), 4432. https://doi.org/10.3390/molecules26154432. View Source
- [3] PubChem. Compound Summary for CID 45158875: 1-(2,2-Diethoxyethyl)-3-ethylurea. National Center for Biotechnology Information (2025). Available at: https://pubchem.ncbi.nlm.nih.gov/compound/45158875. View Source
